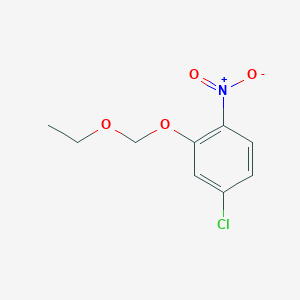
4-Chloro-2-(ethoxymethoxy)-1-nitrobenzene
Cat. No. B8709533
Key on ui cas rn:
688746-20-5
M. Wt: 231.63 g/mol
InChI Key: JEUPICMKOHBUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07122061B2
Procedure details


9.3 g (40 mmol) of 4-chloro-2-(ethoxymethoxy)-1-nitrobenzene from step A and 7.3 g (60 mmol) of phenylboric acid were dissolved in 170 mL of toluene under nitrogen. Then, 0.1 g (0.5 mmol) of palladium acetate, 0.35 g (1 mmol) of 2-(dicyclohexylphosphino)biphenyl and 15 g of tripotassium phosphate were added, and the reaction mixture was heated to 80° C. At the end of the reaction, the reaction mixture was poured into 100 mL of ethyl acetate and the organic phase was extracted with dilute sodium hydroxide solution and then dried over magnesium sulfate. The solvent was distilled off in a rotary evaporator, and the residue was purified on silica gel with hexane/ethyl acetate (9:1). The resulting product dissolved in 50 mL of ethanol was heated to 50° C. 80 mL of a 2.9-molar ethanolic hydrochloric acid solution was then added dropwise after which the reaction mixture was cooled to 0° C. The precipitate was filtered off, washed twice with 20-mL portions of ethanol and then dried. This gave 9.35 g of 4-nitro-1,1′-biphenyl-3-ol.






Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([O:11]COCC)[CH:3]=1.[C:16]1(OB(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:3][C:4]=1[OH:11])([O-:10])=[O:9] |f:3.4.5.6,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C=C1)[N+](=O)[O-])OCOCC
|
|
Name
|
|
|
Quantity
|
7.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OB(O)O
|
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the end of the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic phase was extracted with dilute sodium hydroxide solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off in a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified on silica gel with hexane/ethyl acetate (9:1)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting product dissolved in 50 mL of ethanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to 50° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
80 mL of a 2.9-molar ethanolic hydrochloric acid solution was then added dropwise after which the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 0° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 20-mL portions of ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)C1=CC=CC=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

